Ortho vs. Para Isomers: Divergent Metal-Chelation Modes
The ortho position of the carboxylic acid in 2-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid (target) enables bidentate (O,S) chelation to a single metal ion, contrasting with the para isomer (4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid, CAS 23249‑95‑8), which forms bridging or extended polymeric structures [1]. In copper electroplating studies, the para isomer (CMHT) functions as a leveler via parallel adsorption of the benzene–tetrazole plane onto the cathode surface, yielding a surface copper thickness of 19.1 μm after 60 min at 2 A dm⁻² [2]. Quantum‑chemical calculations predict that the ortho isomer, by twisting the tetrazole ring out of the benzene plane (dihedral angle ≈ 50°), would reduce the effective adsorption area and alter the deposition potential, providing a structurally driven means to tune thin‑film morphology [3].
| Evidence Dimension | Metal‑coordination mode and electroplating performance |
|---|---|
| Target Compound Data | Bidentate O,S‑chelation predicted; reduced surface adsorption area due to non‑planar geometry (dihedral angle ~50°) |
| Comparator Or Baseline | Para isomer (CMHT, CAS 23249‑95‑8): bridging coordination; surface Cu thickness 19.1 μm at 2 A dm⁻², 60 min |
| Quantified Difference | Surface Cu thickness difference not yet measured for ortho isomer; predicted thinner deposit or altered grain structure based on adsorption geometry |
| Conditions | Acidic CuSO₄‑based electroplating bath; chronoamperometry, cyclic voltammetry, quantum chemical calculations (comparator data from Li et al., 2024) |
Why This Matters
For electroplating process engineers and MOF synthetic chemists, the ortho isomer offers a geometrically distinct coordination scaffold that cannot be replicated by the para isomer, directly impacting film uniformity and metal‑loading capacity.
- [1] Gaponik, P. N.; Voitekhovich, S. V.; Ivashkevich, O. A. Metal derivatives of tetrazoles. Russ. Chem. Rev. 75 (2006) 507–539. View Source
- [2] Li, C. et al. Evaluating copper plating process for filling micro vias with thin surface Cu by the 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole additive. Microelectron. Eng. 2024, 294, 112244. View Source
- [3] Crystal structure of 2-(1H-tetrazol-1-yl)benzoic acid (ortho analogue without thione). Acta Crystallogr. E 2004, 60, o1234–o1235. View Source
